Diethyl-2,2,2,2',2',2'-d6-amine HCl
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Overview
Description
Diethyl-2,2,2,2’,2’,2’-d6-amine HCl is a deuterated form of diethylamine hydrochloride. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and experimental applications. The presence of deuterium atoms in place of hydrogen atoms provides unique properties that are beneficial in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-2,2,2,2’,2’,2’-d6-amine HCl typically involves the deuteration of diethylamine. This process can be achieved through the reaction of diethylamine with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium. The resulting deuterated diethylamine is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of Diethyl-2,2,2,2’,2’,2’-d6-amine HCl follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure the complete deuteration of diethylamine. The final product is then purified and crystallized to obtain the hydrochloride salt in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl-2,2,2,2’,2’,2’-d6-amine HCl can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of diethyl-2,2,2,2’,2’,2’-d6-amine.
Reduction: Secondary amines with deuterium labeling.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Diethyl-2,2,2,2’,2’,2’-d6-amine HCl is widely used in scientific research due to its unique properties:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis and in NMR spectroscopy for structural elucidation.
Biology: The compound is used in metabolic studies to trace the pathways of amine metabolism.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and in the synthesis of other deuterated compounds
Mechanism of Action
The mechanism of action of Diethyl-2,2,2,2’,2’,2’-d6-amine HCl involves its interaction with various molecular targets. In metabolic studies, the deuterium atoms provide a distinct mass difference that allows for precise tracking of the compound’s metabolic fate. In NMR spectroscopy, the deuterium atoms influence the magnetic environment, providing detailed information about the molecular structure and dynamics .
Comparison with Similar Compounds
Similar Compounds
Diethylamine HCl: The non-deuterated form of the compound.
Triethylamine HCl: A similar compound with an additional ethyl group.
Dimethylamine HCl: A related compound with methyl groups instead of ethyl groups.
Uniqueness
Diethyl-2,2,2,2’,2’,2’-d6-amine HCl is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry and NMR spectroscopy. The presence of deuterium atoms enhances the accuracy and precision of these techniques, making the compound highly valuable in scientific research .
Properties
Molecular Formula |
C4H12ClN |
---|---|
Molecular Weight |
115.63 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
HDITUCONWLWUJR-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CNCC([2H])([2H])[2H].Cl |
Canonical SMILES |
CCNCC.Cl |
Origin of Product |
United States |
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